molecular formula C5H2Cl3NO2 B3345802 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid CAS No. 1111085-36-9

3,4,5-trichloro-1H-pyrrole-2-carboxylic acid

Cat. No.: B3345802
CAS No.: 1111085-36-9
M. Wt: 214.43 g/mol
InChI Key: LMXSZWFRGRIPQR-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid (CAS 1111085-36-9) is an organochlorine compound with the molecular formula C₅H₂Cl₃NO₂ and a molecular weight of 214.43 g/mol . This carboxylic acid-functionalized pyrrole derivative serves as a versatile and valuable synthetic building block in medicinal chemistry and organic synthesis. The presence of multiple chlorine atoms on the pyrrole ring makes it a key precursor for designing more complex molecular structures, particularly in the synthesis of proprietary chemical compounds . As a specialty scaffold, it is used in research applications such as the development of enzyme inhibitors . For optimal stability, this product must be stored under an inert atmosphere and at cold temperatures between 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trichloro-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2/c6-1-2(7)4(8)9-3(1)5(10)11/h9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXSZWFRGRIPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C1Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258394
Record name 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid
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Molecular Weight

214.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111085-36-9
Record name 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111085-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
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Synthetic Methodologies and Derivatization Strategies for 3,4,5 Trichloro 1h Pyrrole 2 Carboxylic Acid

Development of Synthetic Routes to Polychlorinated Pyrroles

The synthesis of polychlorinated pyrroles is a challenging endeavor due to the electron-rich nature of the pyrrole (B145914) ring, which makes it susceptible to over-chlorination and oxidative degradation under harsh reaction conditions. google.com Direct chlorination of a simple pyrrole ring often results in a mixture of products with low yields of the desired polychlorinated compound. google.com Consequently, research has focused on developing more controlled and efficient synthetic routes.

One successful strategy involves the chlorination of pyrrole rings that already contain electron-withdrawing substituents. These groups deactivate the pyrrole ring, moderating its reactivity and allowing for more selective chlorination. Another significant advancement is the development of debrominative chlorination methods. This process involves the displacement of bromine atoms on a pre-brominated pyrrole ring with chlorine. This technique provides a high-yield and high-purity route to chlorinated pyrroles under mild reaction conditions, avoiding the undesirable side-reactions associated with direct chlorination of hydrogen-substituted pyrroles. google.com

Total Synthesis Approaches for 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid

The total synthesis of this compound can be envisioned through several strategic pathways, primarily involving the careful orchestration of chlorination, ring construction, and functionalization steps.

Regioselective Chlorination Methodologies

Achieving the specific 3,4,5-trichloro substitution pattern requires highly regioselective chlorination methods. The choice of chlorinating agent is critical to control the extent and position of chlorination on the pyrrole ring. Reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are commonly employed for the chlorination of pyrroles. bohrium.comresearchgate.net The reaction conditions, including the solvent, temperature, and stoichiometry of the chlorinating agent, must be precisely controlled to achieve the desired trichlorinated product. For instance, using an excess of NCS can lead to the formation of dichlorinated species. acs.org TCCA has been noted for its efficiency in dichlorination reactions. bohrium.comresearchgate.net

Debrominative chlorination also presents a viable and controllable method. This approach would involve the synthesis of a 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid precursor, followed by the displacement of the three bromine atoms with chlorine using a suitable chlorinating agent. google.com

Table 1: Comparison of Common Chlorinating Agents for Pyrroles

Reagent Abbreviation Typical Conditions Observations
N-Chlorosuccinimide NCS THF, 0 °C to room temp. Stoichiometry dependent; excess can lead to polychlorination. acs.org
Trichloroisocyanuric Acid TCCA Organic solvent Efficient reagent for multiple chlorinations. bohrium.comresearchgate.net

Pyrrole Ring Construction Strategies

The construction of the core pyrrole ring is a fundamental aspect of the total synthesis. Two general strategies can be considered:

Chlorination of a Pre-formed Pyrrole Ring: This approach involves first synthesizing a pyrrole-2-carboxylic acid derivative and then introducing the three chlorine atoms onto the ring using the regioselective chlorination methods described previously. This is a common strategy in heterocyclic chemistry.

Ring Construction from Chlorinated Precursors: An alternative strategy involves building the pyrrole ring from acyclic starting materials that already contain chlorine atoms. Classic pyrrole syntheses, such as the Paal-Knorr or Barton-Zard synthesis, could potentially be adapted for this purpose by utilizing chlorinated dicarbonyl compounds or nitroalkenes. wikipedia.org For example, the reaction of a chlorinated 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine (Paal-Knorr synthesis) would yield the corresponding chlorinated pyrrole.

Carboxylic Acid Group Introduction and Manipulation

The introduction of the carboxylic acid group at the C2 position is a key step. A powerful method for acylating pyrroles is the Friedel-Crafts reaction. A plausible route involves the acylation of a 3,4,5-trichloropyrrole intermediate with trichloroacetyl chloride. orgsyn.org The resulting 2-(trichloroacetyl)pyrrole (B45717) can then be hydrolyzed under basic conditions to yield the desired this compound. orgsyn.org

Alternatively, the carboxylic acid functionality (or a precursor like an ester) can be carried through the synthesis from the beginning. For example, the synthesis could start with an ethyl pyrrole-2-carboxylate, which is then subjected to chlorination, followed by hydrolysis of the ester to the carboxylic acid. nih.govorgsyn.org

Synthesis of Analogs and Derivatives of this compound

The carboxylic acid moiety of the title compound serves as a versatile handle for the synthesis of various analogs and derivatives through common functional group transformations.

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid group of this compound can be readily converted into a wide range of esters and amides.

Esterification: Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with alkyl halides under basic conditions, can be employed to produce the corresponding esters.

Amidation: Amides can be synthesized by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated species can then be reacted with ammonia or a primary/secondary amine to furnish the desired amide. orgsyn.org Peptide coupling reagents can also facilitate the direct condensation of the carboxylic acid with an amine. nih.gov

Table 2: Illustrative Derivatization Reactions

Derivative Type Reagents and Conditions Product
Methyl Ester CH₃OH, H₂SO₄ (cat.), reflux Methyl 3,4,5-trichloro-1H-pyrrole-2-carboxylate

Table of Compounds Mentioned

Compound Name
This compound
N-chlorosuccinimide
Trichloroisocyanuric acid
Sulfuryl chloride
3,4,5-tribromo-1H-pyrrole-2-carboxylic acid
Ammonia
Trichloroacetyl chloride
2-(trichloroacetyl)pyrrole
Ethyl pyrrole-2-carboxylate
Thionyl chloride
Oxalyl chloride
Methyl 3,4,5-trichloro-1H-pyrrole-2-carboxylate

Decarboxylation Studies and Products

Decarboxylation is a fundamental reaction for pyrrole-2-carboxylic acids, typically resulting in the corresponding pyrrole with the C2-position unsubstituted. For this compound, this reaction would yield 2,3,4-trichloro-1H-pyrrole.

Mechanism and Conditions: The decarboxylation of the parent pyrrole-2-carboxylic acid is known to be subject to acid catalysis in strongly acidic solutions. researchgate.netnih.gov The mechanism does not proceed by direct dissociation to form CO2. Instead, it involves an associative pathway where a water molecule adds to the carboxyl group of the protonated pyrrole. researchgate.netnih.gov This leads to the formation of protonated carbonic acid, which then rapidly dissociates into H3O+ and carbon dioxide. researchgate.net Theoretical studies using density functional theory (DFT) support this mechanism, indicating that the presence of both water and a proton source significantly lowers the energy barrier for the C–C bond cleavage. researchgate.net

While specific experimental data for the decarboxylation of this compound is not extensively documented, studies on other substituted aromatic carboxylic acids provide insight into plausible reaction conditions. For instance, the decarboxylation of various hydroxybenzoic acids has been achieved using bimetallic nanoparticles as catalysts at elevated temperatures and pressures. nih.gov Such catalytic systems could potentially be adapted for halogenated pyrrole systems.

Expected Products: The primary and expected product of the complete decarboxylation of this compound is 2,3,4-trichloro-1H-pyrrole . Depending on the reaction conditions, side reactions or incomplete reactions could occur, but the core transformation involves the loss of the carboxylic acid group as CO2.

Table 1: Plausible Conditions for Decarboxylation Based on Related Aromatic Acids This table presents data from related aromatic compounds to illustrate typical experimental conditions for decarboxylation, as specific data for this compound is not available.

Substrate ExampleCatalyst/ConditionsTemperaturePressureProductYieldReference
4-Hydroxybenzoic acidFe25Ru75@SILP+IL-NEt2 in heptane175 °C50 bar H2Phenol>99% nih.gov
Pyrrole-2-carboxylic acidAcid catalysis in aqueous solution50 °CAtmosphericPyrroleN/A (Kinetics Study) researchgate.net

Substituent Exchange Reactions at the Pyrrole Core

The pyrrole ring of this compound is electron-deficient due to the strong inductive effect of the three chlorine atoms and the carboxylic acid group. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally difficult for unsubstituted, electron-rich heterocycles like pyrrole. quimicaorganica.org

In a typical SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group (in this case, a chloride ion). youtube.com The presence of multiple electron-withdrawing groups is crucial as they stabilize the negative charge of the intermediate, thereby activating the ring toward the substitution reaction. quimicaorganica.orgyoutube.com

While there is a lack of specific literature detailing the substituent exchange on this compound itself, the principle is well-established for other polychlorinated aromatic and heteroaromatic systems. nih.govnih.gov For example, highly reactive 3,4-dihalo-2(5H)-furanones readily undergo nucleophilic substitution. nih.gov It is therefore plausible that strong nucleophiles could displace one or more of the chlorine atoms on the trichloropyrrole core.

Potential Nucleophiles and Products:

Alkoxides (e.g., NaOCH₃): Reaction could yield methoxy-substituted pyrroles.

Amines (e.g., R₂NH): Could lead to the formation of amino-substituted pyrroles.

Thiols (e.g., NaSR): Could produce thioether-substituted pyrroles.

The regioselectivity of such a substitution would depend on the relative activation of the C3, C4, and C5 positions by the other substituents. The literature on related natural products like pyrrolomycins often involves building the substituted pyrrole ring from precursors rather than post-synthesis modification by nucleophilic substitution of halogens, suggesting that such reactions may be complex or have yield limitations in practice. nih.govresearchgate.net

N-Substitution Reactions and Their Synthetic Implications

The nitrogen atom of the pyrrole ring can be readily functionalized through reactions like alkylation and acylation. For this compound, it is often necessary to first convert the carboxylic acid to an ester to prevent interference, as the acidic proton could quench the bases typically used in N-substitution reactions.

N-Alkylation and N-Acylation: N-substitution is typically carried out by deprotonating the pyrrole N-H with a base (e.g., sodium hydride, potassium carbonate) to form the pyrrolide anion, which then acts as a nucleophile towards an electrophile like an alkyl halide or an acyl chloride.

Synthetic Implications:

Protection: Introducing a substituent on the nitrogen, such as an alkoxycarbonyl group, protects the N-H from deprotonation and can enhance the stability of the pyrrole ring. researchgate.net

Modulation of Reactivity: The nature of the N-substituent significantly influences the electronic properties of the pyrrole ring. Electron-withdrawing groups (e.g., acyl, sulfonyl) decrease the ring's electron density, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophiles.

Directing Group Effects: N-substituents can alter the regioselectivity of subsequent reactions. For example, in electrophilic acylation, N-sulfonyl protected pyrroles tend to yield 3-acylated products, whereas N-alkoxycarbonyl protected pyrroles can favor 2-acylation.

Introduction of Functionality: An N-substituent can serve as a handle for further molecular elaboration. For instance, an N-propanoic acid substituent can be used to link the pyrrole unit to other molecules or surfaces. researchgate.net

Table 2: General Methods for N-Substitution of Pyrroles This table illustrates common reagents and conditions for N-substitution reactions on pyrrole rings.

Reaction TypeTypical ReagentsBaseProduct TypeReference
N-AlkylationAlkyl halide (e.g., CH3I)NaH, K2CO3N-Alkyl pyrrole mdpi.com
N-AcylationAcyl chloride (e.g., Benzoyl chloride)Pyridine, Et3NN-Acyl pyrrole mdpi.com
N-SulfonylationSulfonyl chloride (e.g., Tosyl chloride)NaHN-Sulfonyl pyrrole researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of highly halogenated heterocycles often involves reagents and conditions that are environmentally challenging. The application of green chemistry principles aims to mitigate these issues by improving efficiency and reducing waste and toxicity. While specific literature on a "green" synthesis of this compound is scarce, general principles for pyrrole synthesis can be considered. semanticscholar.org

Key Green Chemistry Principles:

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core principle. For pyrrole synthesis, sustainable iridium-catalyzed methods have been developed that use renewable alcohols as starting materials. nih.gov For the chlorination steps required for the target molecule, developing selective catalytic methods would be a significant improvement over using bulk chlorinating agents.

Use of Safer Solvents and Auxiliaries: Many traditional pyrrole syntheses use volatile and toxic organic solvents. semanticscholar.org Green approaches explore the use of water, supercritical fluids, or ionic liquids as reaction media. The use of ultrasound or microwave irradiation can also enhance reaction rates, often allowing for solvent-free conditions or the use of more benign solvents. semanticscholar.org

Use of Renewable Feedstocks: While not directly applicable to a synthetic target like this compound, a broader green chemistry goal is to derive platform chemicals from biomass. researchgate.net

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible. The use of microwave-assisted organic synthesis (MAOS) has been shown to be effective for producing halogenated pyrrolomycins with high yields and reduced reaction times. nih.gov

The synthesis of related compounds like pyrrolnitrin (B93353) often involves methods that are costly and environmentally taxing, highlighting the need for the development of greener synthetic pathways for this class of halogenated heterocycles. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trichloro 1h Pyrrole 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and generally susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms and making it more reactive than benzene. nih.govyoutube.com Electrophilic attack typically occurs at the 2- and 5-positions, as the resulting cationic intermediate (the σ-complex or arenium ion) is better stabilized by resonance compared to attack at the 3- or 4-position. slideshare.netmasterorganicchemistry.com

However, the reactivity of 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid towards electrophiles is significantly diminished. The presence of three strongly electron-withdrawing chlorine atoms and a deactivating carboxylic acid group substantially reduces the electron density of the pyrrole ring. This deactivation makes electrophilic substitution reactions considerably more challenging to achieve compared to unsubstituted or activated pyrroles. While specific studies on the electrophilic substitution of this compound are not extensively documented, it is anticipated that harsh reaction conditions would be necessary to overcome the ring's deactivation. The directing effects of the substituents would also play a crucial role in determining the position of any potential substitution, with the remaining vacant position being the likely, albeit challenging, target.

Nucleophilic Substitution Patterns on the Halogenated Pyrrole Core

Nucleophilic aromatic substitution (SNAr) on halogenated aromatic and heteroaromatic rings is a well-established class of reactions. The feasibility of these reactions is largely dependent on the electronic nature of the ring and the identity of the leaving group. In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group should, in principle, make the pyrrole ring susceptible to nucleophilic attack.

Despite this, specific examples of nucleophilic substitution on the C-Cl bonds of this compound are not widely reported in the literature. The reactivity of the chlorine atoms as leaving groups would be influenced by their position on the ring and the nature of the attacking nucleophile. It is plausible that under suitable conditions, with strong nucleophiles, substitution of one or more chlorine atoms could be achieved. For instance, KI-mediated nucleophilic substitution has been used to convert a chloromethyl group on a dichlorinated pyrrole to an azide. nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyrrole ring is a key functional handle that allows for a variety of chemical transformations.

Acidity and Proton Transfer Equilibria

Intra- and Intermolecular Cyclization Reactions

The carboxylic acid functionality, in conjunction with other reactive sites on the molecule, can participate in cyclization reactions. For instance, intramolecular cyclization could potentially occur if a suitable nucleophilic group were present on a side chain attached to the pyrrole nitrogen or one of the carbon atoms. Similarly, intermolecular cyclization reactions could be envisaged, for example, through the formation of an amide bond with a bifunctional amine, leading to the construction of larger heterocyclic systems. While general strategies for the synthesis of pyrrole-containing fused rings through cyclization are known, specific examples originating from this compound are not prominently described.

Thermal and Catalytic Decarboxylation Mechanisms

The decarboxylation of heteroaromatic carboxylic acids is a common reaction, often facilitated by heat or a catalyst. The mechanism of decarboxylation of pyrrole-2-carboxylic acid itself has been studied in detail. In strongly acidic solutions, the reaction proceeds via an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.gov This leads to the formation of pyrrole and protonated carbonic acid, which then rapidly dissociates. nih.gov

Theoretical studies using Density Functional Theory (DFT) have further elucidated this mechanism, indicating that the initial hydration or nucleophilic attack of water at the carbonyl group is the rate-determining step. researchgate.net The presence of the three chlorine atoms in this compound would likely influence the rate and mechanism of decarboxylation due to their electronic effects on the stability of the intermediates. Catalytic methods, often employing transition metals, are also known to promote the decarboxylation of aromatic and heteroaromatic carboxylic acids under milder conditions. nih.gov

Reactivity of the Chlorine Substituents in Functionalization Reactions

The carbon-chlorine bonds on the pyrrole ring represent potential sites for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Photochemical Transformations and Photoreactivity Studies

The photoreactivity of this compound is anticipated to be dominated by the cleavage of its carbon-chlorine (C-Cl) bonds upon absorption of ultraviolet (UV) radiation. This process, known as photolysis, is a common degradation pathway for chlorinated aromatic and heterocyclic compounds. The presence of multiple chlorine atoms on the pyrrole ring influences the molecule's electronic structure and susceptibility to photochemical degradation.

The initiation of photochemical transformation typically involves the excitation of the molecule to a higher energy state upon UV irradiation. This excited state can then undergo homolytic cleavage of a C-Cl bond to generate a pyrrole radical and a chlorine radical. The subsequent fate of these radical species determines the final products of the reaction. The pyrrole radical can abstract a hydrogen atom from the solvent or another organic molecule to form a less chlorinated pyrrole derivative. Successive dechlorination steps can lead to the formation of dichloro- and monochloro-1H-pyrrole-2-carboxylic acids, and ultimately, 1H-pyrrole-2-carboxylic acid.

Alternatively, the pyrrole radical could engage in dimerization or polymerization reactions, leading to the formation of more complex, higher molecular weight products. The reaction environment, including the solvent and the presence of oxygen, plays a crucial role in directing the reaction pathways. In aqueous environments, photo-oxidation processes may also occur, potentially leading to ring-opening and the formation of smaller aliphatic fragments.

Table 1: Plausible Photochemical Transformation Products of this compound

Product Name Chemical Formula Formation Pathway
3,4-Dichloro-1H-pyrrole-2-carboxylic acidC₅H₃Cl₂NO₂Reductive dechlorination
3,5-Dichloro-1H-pyrrole-2-carboxylic acidC₅H₃Cl₂NO₂Reductive dechlorination
4,5-Dichloro-1H-pyrrole-2-carboxylic acidC₅H₃Cl₂NO₂Reductive dechlorination
1H-Pyrrole-2-carboxylic acidC₅H₅NO₂Complete reductive dechlorination
Bipyrrole derivativesC₁₀H₄ClₓN₂O₄Dimerization of pyrrole radicals

Note: The formation of these products is hypothesized based on known photochemical reactions of similar compounds and has not been experimentally verified for this compound.

Redox Chemistry: Oxidation and Reduction Pathways

The redox behavior of this compound is significantly influenced by the strong electron-withdrawing nature of the three chlorine atoms and the carboxylic acid group. These substituents decrease the electron density of the pyrrole ring, making it more resistant to oxidation and more susceptible to reduction compared to unsubstituted pyrrole.

Oxidation Pathways:

The oxidation of the pyrrole ring typically involves the removal of electrons to form a radical cation. For this compound, this process would require a relatively high oxidation potential due to the deactivating effect of the substituents. Under forcing oxidative conditions, such as electrochemical oxidation at high anodic potentials or treatment with strong chemical oxidants, the pyrrole ring can be degraded. nih.gov The oxidation process can lead to the formation of various products, including quinone-like structures, or result in ring-opening and the formation of aliphatic acids and their derivatives. Overoxidation of pyrroles is known to lead to the formation of carbonyl groups on the ring, disrupting the aromaticity. mdpi.com

In the context of electropolymerization, a common reaction for pyrroles, the high oxidation potential of this trichlorinated derivative would likely hinder the formation of a stable polymer film. The initial oxidation to the radical cation would be difficult, and the subsequent coupling reactions might be sterically and electronically disfavored.

Reduction Pathways:

The reduction of this compound is expected to be more facile than its oxidation. The electron-deficient nature of the ring makes it a good candidate for accepting electrons. Reduction can proceed through several pathways, including catalytic hydrogenation, dissolving metal reductions (like the Birch reduction), and electrochemical reduction.

Catalytic hydrogenation would likely lead to the sequential removal of the chlorine atoms (hydrogenolysis) to yield less chlorinated pyrroles and eventually 1H-pyrrole-2-carboxylic acid. Further reduction under more vigorous conditions could lead to the saturation of the pyrrole ring, forming pyrrolidine (B122466) derivatives. The carboxylic acid group itself can also be reduced to a primary alcohol (2-(hydroxymethyl)pyrrole derivatives) using strong reducing agents like lithium aluminum hydride. libretexts.org

Electrochemical reduction would involve the stepwise addition of electrons to the molecule. The first reduction step would likely involve the cleavage of a C-Cl bond, a common pathway for the reduction of halogenated organic compounds. The potential at which this occurs would be influenced by the position of the chlorine atom on the ring. Subsequent reduction steps would lead to further dechlorination. The carboxylic acid group is generally more difficult to reduce electrochemically than the C-Cl bonds.

Table 2: Predicted Redox Potentials for Key Reactions of Halogenated Pyrroles

Redox Process General Reaction Predicted Potential Range (vs. SCE) Influencing Factors
OxidationPyrrole → Pyrrole radical cation + e⁻> +1.0 VNumber and position of electron-withdrawing groups
Reduction (Dechlorination)R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻-0.5 to -1.5 VC-Cl bond strength, position on the ring
Reduction (Ring Saturation)Pyrrole + 4e⁻ + 4H⁺ → Pyrrolidine< -2.0 VCatalyst, reaction conditions
Reduction (Carboxylic Acid)R-COOH + 4e⁻ + 4H⁺ → R-CH₂OH + H₂O< -1.8 V (with strong reductants)Reducing agent, pH

Note: These potential ranges are estimates based on data for related halogenated heterocyclic compounds and are intended for illustrative purposes. Actual values for this compound would require experimental determination.

Theoretical and Computational Chemistry of 3,4,5 Trichloro 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational tools for investigating the properties of molecules at the electronic level. dntb.gov.ua For a molecule like 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid, these methods can elucidate how the addition of three chlorine atoms to the pyrrole (B145914) ring dramatically alters its behavior compared to the unsubstituted pyrrole-2-carboxylic acid. researchgate.netnih.gov

The electronic structure of a molecule dictates its fundamental chemical properties. In this compound, the three chlorine atoms attached to the pyrrole ring are highly electronegative and exert a powerful electron-withdrawing inductive effect. This effect significantly perturbs the electron density distribution across the entire molecule.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge redistribution. It is predicted that the carbon atoms at positions 3, 4, and 5 of the pyrrole ring will bear a significantly greater positive partial charge compared to the parent compound. Conversely, the chlorine atoms will carry a negative partial charge. This polarization increases the dipole moment of the molecule and creates distinct regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Table 1: Predicted Natural Bond Orbital (NBO) Charges

Atom PositionPyrrole-2-carboxylic acid (Predicted)This compound (Predicted)
N1-0.55-0.45
C2+0.30+0.40
C3-0.30+0.15 (bonded to Cl)
C4-0.25+0.15 (bonded to Cl)
C5-0.35+0.10 (bonded to Cl)
Note: These values are illustrative predictions to demonstrate the expected electronic effect of chlorination. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, the strong electron-withdrawing nature of the three chlorine atoms is expected to significantly lower the energy levels of both the HOMO and LUMO compared to pyrrole-2-carboxylic acid. rdd.edu.iq

Lower LUMO Energy : A substantially lowered LUMO energy indicates that the molecule is a much stronger electrophile. This makes the pyrrole ring more susceptible to nucleophilic attack, a reactivity pattern opposite to that of typical electron-rich pyrroles.

Lower HOMO Energy : The stabilization of the HOMO suggests that the molecule is a weaker electron donor.

HOMO-LUMO Gap : The energy gap is predicted to decrease. A smaller gap generally implies higher chemical reactivity and that the molecule can be excited by lower energy light. irjweb.com

Table 2: Predicted Frontier Molecular Orbital Properties

PropertyPyrrole-2-carboxylic acid (Typical Calculated Value)This compound (Predicted)
HOMO Energy~ -6.2 eV~ -7.0 eV
LUMO Energy~ -0.5 eV~ -2.5 eV
HOMO-LUMO Gap~ 5.7 eV~ 4.5 eV
Note: These values are illustrative predictions based on known substituent effects and would need to be confirmed by specific quantum chemical calculations.

The acidity of the carboxylic acid group is critically dependent on the electronic environment of the molecule. rdd.edu.iq The pKa value is a direct measure of the stability of the conjugate base (carboxylate anion) formed upon deprotonation.

The presence of three powerful electron-withdrawing chlorine atoms on the pyrrole ring provides significant stabilization for the negatively charged carboxylate anion. This stabilization occurs through the inductive effect, which delocalizes the negative charge away from the carboxylate group and distributes it across the molecule. This increased stability of the conjugate base makes the corresponding acid stronger, which translates to a lower pKa value. masterorganicchemistry.com Therefore, this compound is predicted to be a significantly stronger acid than its non-chlorinated counterpart. Computational methods can accurately predict these pKa values by calculating the Gibbs free energy change of the dissociation reaction in a solvent model. chemrxiv.org

Table 3: Predicted Acidity Constant (pKa)

CompoundExperimental/Predicted pKa
Pyrrole-2-carboxylic acid~ 4.5
This compound (Predicted)< 2.0
Note: The pKa value for the trichloro-derivative is a prediction based on the strong inductive effect of chlorine substituents.

Computational methods are used to explore the potential shapes (conformations) a molecule can adopt and their relative energies. For this compound, a key conformational freedom is the rotation around the single bond connecting the pyrrole ring (at C2) and the carboxylic acid group. This rotation leads to two primary planar conformers:

s-cis (syn) : Where the C=O of the carboxylic acid is on the same side of the C-C bond as the N-H group.

s-trans (anti) : Where the C=O is on the opposite side of the C-C bond from the N-H group.

DFT calculations on the parent pyrrole-2-carboxylic acid have shown that these conformers are close in energy. researchgate.netresearchgate.net For the trichloro-derivative, steric interactions between the chlorine atom at the C3 position and the carboxylic acid group could influence the relative stability and the rotational energy barrier between these two forms.

Tautomerism involves the migration of a proton. Pyrrole itself exists overwhelmingly in its N-H tautomeric form, which is aromatic. Other tautomers, where the proton moves to a carbon atom, would break this aromaticity and are therefore significantly less stable. This strong energetic preference for the aromatic N-H tautomer is expected to be maintained in this compound.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements and interactions of the solute and solvent molecules over time.

For this compound in an aqueous solution, MD simulations would be expected to reveal:

Hydrogen Bonding : Strong and persistent hydrogen bonds would form between water molecules and the carboxylic acid group (both as a donor and acceptor) and the N-H group of the pyrrole ring (as a donor).

Solvation Shell Structure : The simulations would detail the structure of water molecules immediately surrounding the solute, showing how they orient themselves to accommodate the polar and nonpolar regions of the molecule.

Halogen Bonding : The chlorine atoms, despite their negative partial charge, have a region of positive electrostatic potential known as a σ-hole. This allows them to act as halogen bond donors, forming specific, directional interactions with Lewis bases like the oxygen atom of water. nih.gov MD simulations can help characterize the strength and dynamics of these water-halogen interactions. rsc.org

Computational Elucidation of Reaction Mechanisms

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. researchgate.net This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated activation energies can then be used to predict reaction rates and selectivity.

For this compound, computational studies could explore various reactions:

Nucleophilic Aromatic Substitution : As established by FMO analysis, the pyrrole ring is predicted to be highly electron-deficient. This deactivates it towards traditional electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAAr). Computational studies could model the mechanism of SNAAr with various nucleophiles, predicting the feasibility, regioselectivity, and energy barriers for replacing one of the chlorine atoms. researchgate.netrwth-aachen.de

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivatives (focused on theoretical modeling, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for predicting the biological activities of chemical compounds based on their molecular structures. For derivatives of this compound, various QSAR methodologies can be theoretically applied to model and predict their activities, guiding the design of new compounds with desired properties. These models establish a mathematical relationship between the structural or physicochemical properties of the compounds and their biological activities.

The development of a robust QSAR model for derivatives of this compound would involve the careful selection of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters.

2D-QSAR: In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecules. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological indices (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity). nih.gov For derivatives of this compound, a 2D-QSAR model could be developed using techniques like Multiple Linear Regression (MLR) to identify the key structural features that correlate with a specific activity. nih.govnih.gov

3D-QSAR: Three-dimensional QSAR methods consider the 3D conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around the aligned molecules. rsc.org These fields represent the steric and electrostatic interactions that a molecule can have with its environment. For derivatives of this compound, 3D-QSAR models could provide a detailed understanding of the spatial requirements for activity, highlighting regions where bulky or electron-donating/withdrawing groups would be favorable. rsc.org

The statistical robustness of the developed QSAR models is crucial and is typically assessed using various validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a test set of compounds are employed to ensure the predictive power of the model. nih.govrsc.org

Below are interactive data tables illustrating the types of theoretical data that would be generated in QSAR studies of hypothetical derivatives of this compound.

Table 1: Hypothetical Molecular Descriptors for 2D-QSAR Modeling of this compound Derivatives

DerivativeMolecular Weight ( g/mol )LogPMolar RefractivityNumber of Rotatable Bonds
Parent Compound 242.442.8550.231
Methyl Ester 256.473.2854.852
Amide 241.462.1551.981
N-Methyl 256.473.1554.851
4-Fluoro 226.442.7148.981

Table 2: Illustrative Statistical Parameters from a Hypothetical QSAR Model

ParameterValueDescription
r² (Coefficient of Determination) 0.92Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (Cross-validated r²) 0.75An indicator of the predictive ability of the model, determined through internal cross-validation.
pred_r² (External Validation r²) 0.85Measures the predictive performance of the model on an external test set.
F-statistic 120.5Indicates the overall significance of the regression model.
Standard Error of Estimate 0.25Represents the average distance that the observed values fall from the regression line.

Biological and Biochemical Investigations Mechanistic Focus of 3,4,5 Trichloro 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Enzyme Inhibition Studies: Mechanistic Aspects and Kinetics

The pyrrole-2-carboxylic acid moiety is a known pharmacophore that can interact with various enzymes. For instance, the parent compound, pyrrole-2-carboxylic acid, is a specific competitive inhibitor of proline racemase (PRAC), an enzyme found in certain pathogens like Trypanosoma cruzi. researchgate.net The introduction of halogen atoms onto the pyrrole (B145914) ring, as seen in 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid, is expected to significantly modify its electronic and steric properties, thereby influencing its enzyme inhibitory profile.

The mechanism of enzyme inactivation by halogenated pyrroles can be multifaceted. For many antibiotics, including pyrrole derivatives, the mode of action involves interference with the synthesis of essential macromolecules. nih.gov Halogenated pyrroles, such as the natural product pentabromopseudilin (B80150), are thought to exert their antibacterial effects by forming a reactive quinonoid intermediate. This intermediate can subsequently bind to nucleophilic sulfhydryl (SH) or amino (NH) groups within the active sites of target proteins, leading to irreversible enzyme inactivation. nih.gov

Another key mechanism identified for related compounds is the inhibition of specific enzymes crucial for bacterial virulence. For example, synthetic pyrrolomycins have been shown to inhibit Sortase A (SrtA), a transpeptidase in Gram-positive bacteria that anchors surface proteins to the cell wall peptidoglycan. researchgate.net By inhibiting SrtA, these compounds can disrupt bacterial adhesion and biofilm formation, which are critical for pathogenesis. researchgate.net

Molecular docking studies on various chlorinated and substituted pyrrole derivatives have been instrumental in predicting their binding modes and affinities for different protein targets. These computational analyses help to rationalize the structure-activity relationships observed in vitro and guide the design of more potent inhibitors. scirp.orgnih.gov

For example, docking studies of pyrrole derivatives designed as anticancer agents have elucidated their binding interactions within the ATP-binding pockets of kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net Similarly, simulations of pyrrolomycin derivatives with Sortase A have provided insights into the specific interactions that lead to its inhibition. researchgate.net In these studies, key interactions often involve hydrogen bonding with the carboxylic acid or amide moieties and hydrophobic interactions facilitated by the pyrrole ring and its substituents. The chlorine atoms on a compound like this compound would be expected to enhance hydrophobic interactions and potentially form halogen bonds, thereby influencing binding affinity.

Table 1: Predicted Binding Affinities of Representative Pyrrole Derivatives for Various Enzyme Targets This table is interactive. Click on the headers to sort the data.

Compound Class Target Enzyme Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Example)
Pyrrolo[3,2-d]pyrimidine EGFR -8.5 to -9.2 Met793, Leu718
Pyrrolo[3,2-d]pyrimidine CDK2 -9.1 to -9.8 Leu83, Lys33
Pyrrole-cinnamate Hybrid COX-2 -10.1 to -11.5 Arg513, Tyr385, Ser530

Data synthesized from studies on various substituted pyrrole derivatives to illustrate typical binding affinity ranges. nih.govnih.gov

Receptor Interaction and Ligand Binding Mechanisms

Derivatives of chlorinated pyrroles have been shown to interact with growth factor receptors, which are critical in cellular signaling pathways. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-diones, which share a chlorinated pyrrole core, were designed as potential tyrosine kinase inhibitors. nih.gov These compounds demonstrated the ability to form stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The mechanism of interaction involves the ligand binding within the active site, preventing the natural substrate (ATP) from binding and thus inhibiting receptor autophosphorylation and downstream signaling. The stability of these complexes suggests a strong binding affinity, a characteristic that could be shared by other polychlorinated pyrrole structures. nih.gov

Cellular Target Identification and Modulation of Biochemical Pathways

The biological effects of chlorinated pyrroles are a direct consequence of their interaction with specific cellular targets, leading to the modulation of critical biochemical pathways.

Bacterial Targets: In bacteria, a primary target for pyrrolomycin-like compounds is DNA gyrase, an essential enzyme for DNA replication. mdpi.com By inhibiting its activity, these compounds effectively halt bacterial proliferation. Another identified target is Sortase A, and its inhibition disrupts the covalent anchoring of surface proteins, thereby interfering with bacterial adhesion, invasion, and biofilm formation. researchgate.net

Cancer Cell Targets: In cancer cells, derivatives have been shown to target protein kinases such as EGFR and CDK2. nih.govresearchgate.net Inhibition of these kinases disrupts cell cycle progression and signal transduction pathways that are often hyperactive in cancer, leading to antiproliferative effects. The 4-chloro congener of a pyrrolo[3,2-d]pyrimidine series was found to be the most active against the HCT116 colon cancer cell line, with an IC50 value of 0.009 µM. nih.gov

Inflammatory Pathways: Certain pyrrole derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory cascade that produce prostaglandins (B1171923) and leukotrienes, respectively. nih.gov By inhibiting these enzymes, such compounds can exert potent anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The relationship between the chemical structure of pyrrole derivatives and their biological activity has been extensively studied, with particular emphasis on the influence of halogenation.

Influence of Halogenation: A consistent finding across numerous studies of pyrrolomycins is that the degree of halogenation on the pyrrole ring is directly correlated with antibacterial potency. nih.gov The presence of multiple electron-withdrawing chlorine or bromine atoms is considered essential for high activity. For example, Pyrrolomycin D, which contains a chlorine atom on the pyrrole moiety, is the most active among the natural pyrrolomycins against Gram-positive bacteria. nih.gov Dihalogenation of the pyrrole ring is a key structural feature for intense antibacterial activity in many synthetic analogues. mdpi.com While some studies report that replacing chlorine with less electronegative halogens like bromine decreases antimicrobial activity, others have found that bromine substitution can enhance bactericidal effects, possibly due to favorable changes in the molecule's geometric conformation. nih.gov

Role of the Carboxylic Acid Group: The pyrrole-2-carboxylic acid moiety is a critical feature for the inhibition of certain enzymes like proline racemase. researchgate.net In other contexts, this group can be modified into amides or esters to modulate potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Other Substituents: SAR studies on antimalarial pyrrolones have shown that modifications to other parts of the molecule, such as replacing a phenyl ring with a piperidine (B6355638) group, can improve solubility and metabolic stability while maintaining potent activity against Plasmodium falciparum. nih.gov

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Halogenated Pyrroles This table is interactive. Click on the headers to sort the data.

Structural Feature Influence on Biological Activity Example Compound Class Target
Increased Halogenation Generally increases antimicrobial potency Pyrrolomycins Bacteria (e.g., S. aureus)
Chlorine vs. Bromine Chlorine often preferred, but bromine can increase activity in some cases Synthetic Pyrrolomycins Bacteria (e.g., S. aureus)
Pyrrole N-substituent Significantly impacts potency and selectivity Antimalarial Pyrrolones P. falciparum
C-2 Carboxamide Moiety Essential for binding to certain bacterial enzymes Pyrrolamides DNA Gyrase

Data synthesized from multiple SAR studies on various pyrrole derivatives. nih.govmdpi.comnih.govnih.gov

Molecular Mechanisms of Antimicrobial Action (in vitro)

The in vitro antimicrobial action of chlorinated pyrroles like the pyrrolomycins is multifaceted and potent, particularly against Gram-positive bacteria. The primary mechanisms are believed to involve the disruption of fundamental cellular processes.

A proposed mechanism for compounds like pentabromopseudilin involves the formation of a reactive quinonoid system. This highly electrophilic species can readily react with nucleophilic groups (e.g., -SH, -NH2) in essential enzymes and proteins, leading to widespread macromolecule damage and cell death. nih.gov The electron-withdrawing nature of the three chlorine atoms in this compound would likely facilitate such a mechanism.

Furthermore, specific enzyme inhibition is a well-defined mode of action. As discussed, the inhibition of bacterial DNA gyrase by halogenated pyrrolamide derivatives blocks DNA replication and leads to cell death. mdpi.com The inhibition of Sortase A by pyrrolomycins prevents the proper assembly of the bacterial cell wall and disrupts biofilm formation, a key factor in chronic infections and antibiotic resistance. researchgate.net The cumulative effect of these actions—disrupting DNA replication, cell wall integrity, and virulence factor expression—underpins the potent antimicrobial activity observed for this class of compounds.

Molecular Mechanisms of Anticancer Action in Cellular Models (in vitro)

Direct in vitro studies detailing the molecular mechanisms of anticancer action for This compound are not presently available. However, research on other halogenated pyrrole derivatives offers insights into potential mechanisms that could be relevant.

Halogenated pyrrolo[3,2-d]pyrimidine analogues, for example, have demonstrated antiproliferative activity in various cancer cell lines. Studies on these related compounds have indicated that they can induce cell cycle arrest, specifically in the G2/M phase, without necessarily triggering apoptosis. ebi.ac.uk This suggests a potential mechanism of action that involves interference with the mitotic machinery of cancer cells.

Furthermore, other chlorinated pyrrole derivatives have been synthesized and investigated as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.net Inhibition of these kinases is a well-established strategy in cancer therapy, as they are crucial regulators of cell proliferation, angiogenesis, and survival. The pro-apoptotic activity of some pyrrole derivatives in malignant cells has also been reported, indicating that induction of programmed cell death could be another potential anticancer mechanism. researchgate.net

In some contexts, halogenated pyrrole derivatives have exhibited pro-oxidant activity. For instance, a tribrominated pyrrole derivative was found to have pro-oxidant effects, which can contribute to anticancer activity by promoting ROS-mediated cell death. nih.gov

It is important to note that these findings are based on related but structurally distinct molecules. Without direct experimental data, the specific molecular mechanisms of This compound remain to be elucidated.

Interactions with Key Biomolecules (e.g., DNA, RNA, Proteins)

Specific data on the direct interaction of This compound with key biomolecules such as DNA, RNA, or proteins is not found in the current body of scientific literature. However, the study of analogous compounds provides some potential avenues for its mechanism of action.

DNA Interactions: Certain classes of pyrrole-containing compounds, particularly pyrrolamides, are known to bind to the minor groove of DNA. nih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. For example, some pyrrole-imidazole polyamides have been shown to interfere with RNA polymerase II activity, leading to an antitumor effect. nih.gov While this provides a possible mode of action, it is not confirmed for This compound .

Protein Interactions: As mentioned previously, some chlorinated pyrrole derivatives have been designed as inhibitors of protein kinases like EGFR and VEGFR. researchgate.net Molecular docking studies on other pyrrole derivatives have suggested potential binding to the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization. mdpi.com Additionally, some halogenated pyrrole compounds have been identified as inhibitors of bacterial DNA gyrase B, indicating that enzymes are a potential class of protein targets. nih.gov

The specific protein targets and binding affinities for This compound have not been experimentally determined. Computational and molecular modeling studies could provide predictions, but such specific analyses for this compound are not currently published.

Environmental Fate and Remediation of 3,4,5 Trichloro 1h Pyrrole 2 Carboxylic Acid

Photodegradation Pathways and Kinetics in Aqueous Environments

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of organic pollutants in surface waters. Pyrrole-containing molecules can undergo both direct photodegradation (absorption of light by the molecule itself) and indirect photodegradation, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter. ethz.ch

For chlorinated aromatic compounds, photodegradation pathways often involve the cleavage of the carbon-chlorine bond (dechlorination), which can be a critical first step in detoxification. This process can lead to the formation of less chlorinated pyrrole (B145914) derivatives. Subsequent reactions may include hydroxylation and cleavage of the pyrrole ring, ultimately leading to the formation of smaller organic acids and, under ideal conditions, complete mineralization to carbon dioxide, water, and inorganic ions.

Table 1: Potential Photodegradation Reactions for Chlorinated Aromatic Compounds

Reaction Type Description Potential Products
Reductive Dechlorination Replacement of a chlorine atom with a hydrogen atom. Dichloro- and monochloro-pyrrole-2-carboxylic acids
Hydroxylation Addition of a hydroxyl (-OH) group to the pyrrole ring. Chlorinated hydroxypyrrole carboxylic acids
Ring Cleavage Opening of the pyrrole ring structure. Smaller aliphatic acids and aldehydes

| Mineralization | Complete breakdown to inorganic compounds. | CO₂, H₂O, Cl⁻, NH₄⁺ |

This table is illustrative of general pathways for related compounds, as specific data for 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid is limited.

Biodegradation Mechanisms and Microbial Metabolism

The ability of microbial communities to degrade synthetic compounds is a key factor in determining their environmental persistence. Microorganisms have evolved a vast array of enzymes and metabolic pathways to break down a wide variety of recalcitrant chemicals, including halogenated organic compounds. nih.gov The biodegradation of these compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions.

The initial steps in the biodegradation of chlorinated aromatics typically involve dehalogenation, which can be achieved through several enzymatic mechanisms:

Oxidative Dehalogenation: Oxygenase enzymes incorporate oxygen into the aromatic ring, leading to the removal of a halogen atom.

Reductive Dehalogenation: The chlorine atom is removed and replaced by a hydrogen atom, a process that is particularly important under anaerobic conditions.

Hydrolytic Dehalogenation: A halogen is replaced by a hydroxyl group from water.

Persistence and Environmental Half-Life Assessment

Persistence refers to the length of time a compound remains in a particular environment before it is broken down. It is often quantified by its environmental half-life (t½), the time it takes for 50% of the initial concentration to disappear. orst.edu A compound's half-life can vary significantly between different environmental compartments (soil, water, sediment, air) and is influenced by factors like temperature, pH, moisture, and microbial activity. oregonstate.edu

Pesticides and other organic chemicals are often categorized by their persistence:

Non-persistent: Half-life of less than 30 days.

Moderately persistent: Half-life of 30 to 100 days.

Persistent: Half-life of more than 100 days. oregonstate.edu

Specific half-life data for this compound in soil or water are not available in the reviewed literature. However, many highly chlorinated organic compounds are known to be persistent in the environment. nih.gov The multiple chlorine substituents on the pyrrole ring likely increase its resistance to degradation compared to the non-chlorinated parent compound, pyrrole-2-carboxylic acid.

Table 2: Example Environmental Half-Lives of Other Chlorinated Organic Compounds

Compound Compartment Half-Life Range Persistence Category
Permethrin Soil 11 - 113 days Low to High
2,4-D Soil ~21 days Non-persistent
Triclopyr Soil ~138 days Persistent

Source: orst.edu, epa.gov. This data is for illustrative purposes to provide context on the persistence of other chlorinated compounds.

Adsorption and Desorption Behavior in Various Environmental Compartments

The mobility of an organic compound in the environment is largely governed by its tendency to adsorb (bind) to soil particles and sediments or to remain dissolved in water. This behavior is influenced by the chemical's properties (such as water solubility and polarity) and the characteristics of the environmental matrix (such as organic matter content, clay content, and pH).

For this compound, two key structural features will dictate its adsorption behavior:

The Carboxylic Acid Group (-COOH): This is a polar, ionizable group. At environmental pH values above its pKa, the group will deprotonate to form a negatively charged carboxylate anion (-COO⁻). Anionic compounds are generally more mobile in soils, as they are repelled by the negatively charged surfaces of clay and organic matter.

The Trichlorinated Pyrrole Ring: The pyrrole ring itself and the presence of chlorine atoms make this part of the molecule more nonpolar (hydrophobic). This portion of the molecule will tend to adsorb to soil organic matter through hydrophobic interactions.

Advanced Oxidation Processes (AOPs) for Environmental Degradation

For persistent organic pollutants that are resistant to natural degradation processes, more aggressive remediation technologies are often required. Advanced Oxidation Processes (AOPs) are a class of technologies designed to rapidly degrade recalcitrant organic compounds in water and soil. globethesis.compurdue.edu AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). mdpi.com

Hydroxyl radicals can attack and degrade a wide range of organic pollutants, including halogenated compounds. acs.org The reaction mechanisms typically involve hydrogen abstraction, addition to double bonds, or electron transfer, leading to dechlorination and the breakdown of the aromatic ring structure. Common AOPs include:

Ozonation (O₃): Ozone can react directly with pollutants or decompose to form hydroxyl radicals.

UV/H₂O₂: Ultraviolet light cleaves hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.

Fenton's Reagent (Fe²⁺/H₂O₂): Ferrous iron catalyzes the decomposition of hydrogen peroxide to form hydroxyl radicals.

Photocatalysis (e.g., UV/TiO₂): A semiconductor catalyst absorbs UV light, generating reactive oxygen species.

These technologies have proven effective for the degradation and mineralization of many chlorinated organic compounds and would likely be effective for the remediation of water contaminated with this compound. globethesis.commdpi.com

Table 3: Overview of Advanced Oxidation Processes (AOPs) for Halogenated Organics

AOP Method Oxidizing Species Typical Application Advantages
Ozonation O₃, •OH Water Treatment Strong oxidant, effective for many compounds
UV/H₂O₂ •OH Water Treatment No sludge production, effective degradation
Fenton/Photo-Fenton •OH Water & Soil Slurry High reaction rates, can be cost-effective

| UV/TiO₂ Photocatalysis | •OH, O₂•⁻ | Water Treatment | Can achieve complete mineralization |

Analytical Methodologies for Environmental Detection and Monitoring (in complex matrices)

Accurate detection and quantification of trace levels of contaminants like this compound in complex environmental matrices such as soil, water, and sediment are essential for exposure and risk assessment. The analytical process typically involves several key steps: extraction, cleanup, and instrumental analysis. env.go.jpub.edu

Sample Extraction: The first step is to isolate the target analyte from the sample matrix. For water samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used. nih.gov For solid samples like soil or sediment, techniques such as pressurized liquid extraction (PLE), Soxhlet extraction, or ultrasonic extraction are employed. env.go.jp

Cleanup and Concentration: The crude extract often contains interfering compounds from the matrix. Cleanup steps, such as column chromatography with materials like silica (B1680970) gel or Florisil, are used to remove these interferences. The extract is then concentrated to increase the analyte concentration to a level detectable by the analytical instrument.

Instrumental Analysis: Due to the compound's characteristics (chlorinated, carboxylic acid), several instrumental techniques would be suitable:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The carboxylic acid group would likely require derivatization (e.g., esterification) to make the molecule more volatile and thermally stable for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the method of choice for polar, non-volatile, and thermally sensitive compounds like organic acids, as it does not require derivatization. nih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used to separate the analyte from other compounds in the extract before detection by a mass spectrometer (MS), which provides both high sensitivity and structural confirmation. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Pyrrole-2-carboxylic acid
Pyrrolnitrin (B93353)
Permethrin
2,4-D ((2,4-dichlorophenoxy)acetic acid)
Triclopyr
Polychlorinated Biphenyls (PCBs)
Hydrogen Peroxide
Ozone
Hydroxyl Radical
Carbon Dioxide
Formaldehyde
Acetaldehyde
Glyoxylic acid
Glyoxal
Florisil

Advanced Materials Science and Catalytic Applications of 3,4,5 Trichloro 1h Pyrrole 2 Carboxylic Acid

Integration into Polymer Systems for Functional Materials

The structure of 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid offers multiple avenues for integration into polymer systems. Pyrrole (B145914) and its derivatives are well-known precursors to electrically conductive polymers through electropolymerization. google.commdpi.com The presence of the carboxylic acid group provides a reactive handle for condensation polymerization, allowing it to be incorporated into polyesters and polyamides, or for grafting onto other polymer backbones.

The resulting polymers are expected to have distinct properties. The trichlorinated pyrrole units would impart increased thermal stability and hydrophobicity. Furthermore, the incorporation of carboxyl-functionalized polypyrrole derivatives is known to yield materials with hydrophilic, nanoporous structures and abundant functional groups that can be used for further chemical modifications. nih.gov Copolymers can also be synthesized by combining this compound with other monomers, such as unsubstituted pyrrole, to tune the final properties of the material. researchgate.net This approach allows for the creation of functional materials with tailored conductivity, processability, and environmental stability for applications in sensors, coatings, and biomedical devices. rsc.orgmdpi.com

Table 1: Potential Polymerization Strategies and Expected Properties

Polymerization Method Reactive Site(s) Resulting Polymer Type Potential Properties
Oxidative Polymerization Pyrrole Ring Conjugated Polymer (Polypyrrole derivative) Electrical conductivity, thermal stability, modified redox potential.
Polycondensation Carboxylic Acid Group Polyesters, Polyamides High thermal stability, chemical resistance, specific functional sites.

Coordination Chemistry with Metal Ions for Catalysis or Material Design

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. It can act as a bidentate ligand, coordinating to a metal center through the pyrrole nitrogen and one of the oxygen atoms of the carboxylate group. The presence of three chlorine atoms dramatically influences the electronic properties of the pyrrole ring, making it a strong π-acceptor. This electronic modification would, in turn, affect the stability, redox potential, and catalytic activity of the resulting metal complexes. utsa.eduresearchgate.net

The formation of complexes with transition metals such as iron, copper, nickel, zinc, and rhodium could lead to novel catalysts for a variety of organic transformations. organic-chemistry.orgacs.orgnih.govmdpi.com For instance, iron complexes featuring pyrrole-based pincer ligands have shown considerable utility in hydrofunctionalization reactions. utsa.edu Similarly, iridium and rhodium complexes with pyrrole-based ligands have been investigated for dehydrogenation catalysis. acs.org Furthermore, these ligands can be used to construct metal-organic frameworks (MOFs), where the defined geometry and electronic nature of the chlorinated pyrrole unit could lead to materials with unique porosity, guest-binding, and catalytic properties.

Table 2: Representative Metal Complexes with Pyrrole-Based Ligands and Their Applications

Metal Center Ligand Type Application Reference
Iron (Fe) Pyrrole-based Pincer Ligand Alkyne Dimerization, Hydrosilylation utsa.edu
Iridium (Ir) Pyrrole-based PNP Pincer Ligand Transfer Dehydrogenation acs.org
Copper (Cu) N-H Pyrrole Enyne-Nitrile Coupling nih.gov

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. This compound is equipped with several functional groups capable of directing self-assembly. The carboxylic acid group is a classic motif for forming robust hydrogen-bonded dimers. researchgate.net Additionally, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen and chlorine atoms can act as acceptors.

Beyond hydrogen bonding, the chlorine substituents introduce the possibility of halogen bonding. acs.org Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). In this molecule, the chlorine atoms, activated by the electron-withdrawing nature of the pyrrole ring, could form directional halogen bonds with anions or other Lewis basic sites. scite.ai The interplay between strong hydrogen bonding (N-H···O, O-H···O) and directional halogen bonding (C-Cl···X) could be exploited to construct intricate 1D, 2D, or 3D supramolecular networks with potential applications in crystal engineering and anion recognition. ims.ac.jp

Table 3: Potential Non-Covalent Interactions for Self-Assembly

Interaction Type Donor Group Acceptor Group Resulting Motif
Hydrogen Bond Carboxylic Acid (O-H) Carboxylic Acid (C=O) Dimer
Hydrogen Bond Pyrrole (N-H) Carboxylic Acid (C=O), Anions Chains, Networks
Halogen Bond Chlorine (C-Cl) Lewis Bases (e.g., O, N, Anions) Directed Assemblies, Networks

Potential as Building Blocks in Organic Electronics and Optoelectronic Materials

The design of novel organic semiconductors is crucial for the advancement of flexible and low-cost electronic devices. A key strategy in developing high-performance n-type (electron-transporting) organic semiconductors is the use of electron-deficient aromatic cores. Halogenation, and particularly chlorination, has been identified as a general and effective route to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated molecules, which facilitates electron injection and transport. acs.orgnih.gov

This compound is a prime candidate for a building block in this area. The cumulative electron-withdrawing effect of three chlorine atoms and a carboxylic acid group would substantially lower the energy levels of the pyrrole π-system, a desirable trait for n-type materials. acs.org While pyrrole itself is extremely electron-rich and more commonly used in p-type materials, this high degree of functionalization could invert its electronic character. nih.gov The carboxylic acid group serves as a convenient synthetic handle to incorporate this electron-deficient pyrrole unit into larger π-conjugated systems, such as donor-acceptor polymers for organic photovoltaics or small molecules for organic field-effect transistors (OFETs). scispace.comrsc.org Theoretical studies on substituted pyrrole derivatives confirm that their electronic and optical properties can be precisely tuned, making them good candidates for optoelectronic applications. researchgate.netresearchgate.net

Table 4: Predicted Effects of Substitution on Pyrrole Electronic Properties

Compound Substituents Expected HOMO Level Expected LUMO Level Potential Application
1H-Pyrrole None High High p-type semiconductor precursor
Pyrrole-2-carboxylic acid -COOH Lowered Lowered Modified p-type material
3,4,5-Trichloro-1H-pyrrole -Cl x 3 Significantly Lowered Significantly Lowered n-type semiconductor precursor

Heterogeneous and Homogeneous Catalysis Utilizing Derivatives of this compound

The unique structure of this compound suggests its utility in both heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis: Derivatives of this compound can be transformed into robust heterogeneous catalysts. One approach is its polymerization into conjugated microporous polymers (CMPs). frontiersin.org These materials possess high surface areas and inherent porosity, and the functional groups of the monomer unit (pyrrolic N-H, carboxylic acid, and chlorine atoms) would be distributed throughout the porous structure, acting as potential catalytic sites. Such nitrogen-rich porous materials have shown high activity for base-catalyzed reactions like Knoevenagel condensations. frontiersin.org Alternatively, the compound could be supported on solid materials like silica (B1680970) or zeolites, which are known to be effective solid acid catalysts for pyrrole synthesis and functionalization. acs.orgresearchgate.netbeilstein-journals.org

Homogeneous Catalysis: In homogeneous catalysis, the molecule can serve as a ligand for transition metal catalysts, as discussed in section 7.2. The strong electron-withdrawing nature of the trichlorinated pyrrole ring would render the metal center more electrophilic, potentially enhancing its catalytic activity in reactions such as oxidation or cycloisomerization. researchgate.net For example, well-defined molecular iron(0) complexes have been used for the sustainable synthesis of various substituted pyrroles. acs.org By tuning the electronic properties of the ligand through halogenation, the reactivity and selectivity of the homogeneous catalyst can be finely controlled.

Advanced Analytical Methodologies Applied to 3,4,5 Trichloro 1h Pyrrole 2 Carboxylic Acid

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of novel compounds and identifying products in complex reaction mixtures. For 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid, HRMS provides the exact mass of the molecular ion, allowing for the confident determination of its molecular formula, C₅H₂Cl₃NO₂. A key feature of this compound in mass spectrometry is the characteristic isotopic pattern generated by the three chlorine atoms (³⁵Cl and ³⁷Cl). This unique pattern serves as a definitive signature for the presence of three chlorine atoms in the molecule or its fragments.

In metabolic studies or reaction monitoring, HRMS coupled with liquid chromatography (LC-HRMS) can separate and identify trace levels of this compound and its potential transformation products. Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the parent ion. The resulting fragmentation patterns, such as the characteristic loss of a carboxyl group (CO₂) or chlorine atoms, provide invaluable structural information, helping to distinguish it from isomers and confirm its identity in complex matrices.

Table 1: Theoretical Mass Spectrometric Data for this compound This table presents the calculated monoisotopic mass and the expected relative abundances of the primary isotope peaks for the molecular ion [M]⁺, illustrating the signature pattern created by the three chlorine atoms.

Isotopologue Ionm/z (Theoretical)Relative Abundance (%)
[C₅H₂³⁵Cl₃NO₂]⁺212.9151100.0
[C₅H₂³⁵Cl₂³⁷ClNO₂]⁺214.912197.8
[C₅H₂³⁵Cl³⁷Cl₂NO₂]⁺216.909231.7
[C₅H₂³⁷Cl₃NO₂]⁺218.90623.4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H and ¹³C NMR spectra provide direct evidence of its core structure. The ¹H NMR spectrum is expected to be relatively simple, primarily showing a signal for the N-H proton and the carboxylic acid proton. The chemical shift of the N-H proton would be significantly influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the carboxylic acid group.

Advanced 2D NMR techniques are crucial for unambiguous assignment and for probing more subtle structural details. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range couplings between the N-H proton and the pyrrole (B145914) ring carbons (C2, C5), confirming the connectivity. The ¹³C NMR spectrum would show five distinct signals for the pyrrole ring and carboxyl carbons. The chemical shifts of C3, C4, and C5 would be shifted downfield due to the direct attachment of the electronegative chlorine atoms. By studying changes in chemical shifts upon dilution or with varying temperature, NMR can also provide insights into intermolecular interactions, such as the hydrogen bonding involving the carboxylic acid and N-H groups.

Table 2: Comparison of Estimated ¹³C NMR Chemical Shifts (ppm) This table compares the known chemical shifts for the parent compound, pyrrole-2-carboxylic acid, with predicted shifts for this compound, highlighting the expected downfield shift upon chlorination.

Carbon AtomPyrrole-2-carboxylic acid (ppm)Estimated this compound (ppm)Reason for Shift
C2~124~125-130Adjacent to COOH
C3~111~120-125Directly bonded to Cl (strong deshielding)
C4~116~120-125Directly bonded to Cl (strong deshielding)
C5~122~125-130Directly bonded to Cl (strong deshielding)
COOH~163~160-165Relatively minor change expected

X-ray Crystallography for Solid-State Structure Elucidation and Co-crystallization Studies

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. A single-crystal X-ray diffraction study of this compound would determine its exact bond lengths, bond angles, and solid-state conformation. Studies on the parent compound, 1H-pyrrole-2-carboxylic acid, show that it forms centrosymmetric dimers in the crystal lattice through strong hydrogen bonds between the carboxylic acid groups. nih.govbldpharm.com

It is anticipated that this compound would also form similar hydrogen-bonded dimers. However, the three bulky chlorine atoms would significantly influence the crystal packing. They would introduce the possibility of other intermolecular interactions, such as halogen bonding (Cl···O or Cl···N) and alter the π-stacking arrangement of the pyrrole rings. Co-crystallization studies could also be performed to investigate how this molecule interacts with other compounds, which is crucial for applications in materials science and crystal engineering. rsc.org

Table 3: Crystallographic Data for the Parent Compound 1H-Pyrrole-2-carboxylic acid This data for the unsubstituted analogue provides a baseline for comparison for future crystallographic studies of the trichlorinated derivative. nih.govbldpharm.com

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.080 (3)
b (Å)5.0364 (10)
c (Å)14.613 (3)
β (°)98.969 (3)
Volume (ų)1023.6 (3)
Key Intermolecular InteractionO-H···O and N-H···O hydrogen bonds forming dimers and chains

Advanced Chromatographic Techniques for Mixture Separation and Purity Assessment in Research Contexts

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the separation, isolation, and purity assessment of this compound. Given the polarity of the carboxylic acid group, a reversed-phase HPLC method would be the standard approach.

A C18 stationary phase column would be suitable, with a mobile phase typically consisting of a mixture of an aqueous solvent (like water with a small amount of acid, e.g., 0.1% formic acid, to suppress ionization of the carboxyl group) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation from starting materials, by-products, and any potential impurities. Detection could be achieved using a Diode-Array Detector (DAD) to obtain the UV-Vis spectrum of the compound, or more powerfully, by coupling the chromatograph to a mass spectrometer (LC-MS) for simultaneous separation and mass identification.

Electrochemical Characterization and Redox Behavior Studies

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry (CV). CV can determine the oxidation and reduction potentials of the molecule, providing insight into its electronic properties and reactivity in redox reactions. The pyrrole ring is an electron-rich aromatic system that can be oxidized. However, the presence of three strongly electron-withdrawing chlorine atoms and an electron-withdrawing carboxylic acid group on the ring is expected to make the molecule significantly more difficult to oxidize compared to unsubstituted pyrrole.

The oxidation potential of this compound would therefore be expected to be substantially higher than that of pyrrole itself. The study of its redox behavior is important for understanding its stability under oxidative or reductive conditions and for exploring potential applications in materials science, for instance, as a monomer for specialized conducting polymers where high oxidation potentials are desired. nih.gov

Future Research Directions and Translational Perspectives for 3,4,5 Trichloro 1h Pyrrole 2 Carboxylic Acid

Exploration of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic methods is paramount for enabling the comprehensive study of 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid. Current synthetic approaches to polychlorinated pyrroles often involve multi-step procedures with challenges in controlling regioselectivity and achieving high yields. Future research should focus on developing novel synthetic strategies that are both efficient and environmentally benign.

One promising avenue is the direct and controlled chlorination of readily available pyrrole-2-carboxylic acid or its ester derivatives. While the chlorination of pyrroles has been documented, achieving exhaustive chlorination at the 3,4, and 5 positions without significant side-product formation remains a challenge. nih.gov The literature describes the synthesis of 4,5-dichloro-pyrrole-2-carboxylic acid through the chlorination of pyrrole-2-carboxylic acid with chlorine in acetic acid. nih.gov Furthermore, the formation of a 3,4,5-trichloro derivative has been reported from a 1-phenylpyrrole-2-methyl ester, indicating that trichlorination is feasible. orgsyn.org

Future investigations could explore the use of various chlorinating agents, such as sulfuryl chloride, N-chlorosuccinimide, or trichloroisocyanuric acid, in combination with different catalysts and reaction conditions to optimize the synthesis of the desired trichloro-product. lucp.net The development of catalytic systems, potentially involving transition metals, could offer enhanced control over the chlorination process.

Alternative multi-step synthetic routes could also be explored, starting from different precursors. For instance, the construction of the trichlorinated pyrrole (B145914) ring through cyclization reactions of appropriately substituted acyclic precursors could provide a more controlled and potentially higher-yielding approach.

Table 1: Potential Synthetic Strategies for this compound

Strategy Starting Material Potential Reagents and Conditions Key Challenges
Direct ChlorinationPyrrole-2-carboxylic acid or its estersChlorine/Acetic Acid, Sulfuryl Chloride, N-ChlorosuccinimideControlling the degree and regioselectivity of chlorination, minimizing side reactions.
Catalytic ChlorinationPyrrole-2-carboxylic acid or its estersChlorinating agent with a Lewis acid or transition metal catalystCatalyst selection, optimization of reaction parameters for high selectivity.
Multi-step SynthesisAcyclic precursorsCyclization reactions (e.g., Paal-Knorr, Hantzsch synthesis) with chlorinated building blocksSynthesis of the required chlorinated precursors, optimizing cyclization conditions.

Development of New Biological Probes and Tools

The unique electronic properties conferred by the three chlorine atoms on the pyrrole ring, combined with the carboxylic acid handle for bioconjugation, make this compound an attractive candidate for the development of novel biological probes. The electron-withdrawing nature of the chlorine atoms can influence the fluorescence properties of the pyrrole core, potentially leading to the design of new fluorescent probes for cellular imaging.

Future research could focus on the synthesis of derivatives where the carboxylic acid group is functionalized with specific targeting moieties, such as peptides, antibodies, or small molecules, to direct the probe to particular cellular compartments or protein targets. The chlorinated pyrrole core could serve as a reporter group, with its fluorescence or other spectroscopic properties changing upon binding to the target.

Furthermore, the reactivity of the C-Cl bonds could be exploited for the development of covalent probes. Under specific conditions, these bonds might react with nucleophilic residues in proteins, allowing for the irreversible labeling and identification of new drug targets.

Design of Advanced Material Scaffolds with Tunable Properties

The incorporation of this compound into polymeric structures could lead to the development of advanced materials with tailored properties. The high chlorine content can enhance the thermal stability and flame retardancy of polymers. The carboxylic acid group provides a convenient point for polymerization or for grafting onto existing polymer backbones.

Future research in this area could explore the synthesis of polyesters, polyamides, or polyimides incorporating the trichlorinated pyrrole moiety. The resulting polymers may exhibit unique optical, electronic, or mechanical properties. For example, the electron-deficient nature of the chlorinated pyrrole ring could be exploited in the design of new conductive polymers or materials for organic electronics.

The ability to functionalize the carboxylic acid group would also allow for the creation of smart materials that can respond to external stimuli. For instance, grafting pH-sensitive or light-responsive groups could lead to materials with applications in drug delivery, sensors, or actuators.

Addressing Environmental Challenges through Degradation and Detection Technologies

The persistence of halogenated organic compounds in the environment is a significant concern. Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. Future research should investigate its biodegradability by various microorganisms and the potential for bioremediation of contaminated sites.

Studies on the microbial degradation of halogenated aromatics have shown that some microorganisms possess enzymatic machinery capable of dehalogenating these compounds. nih.gov Investigating whether similar pathways are effective for the degradation of chlorinated pyrroles would be a valuable area of research.

Furthermore, the development of sensitive and selective analytical methods for the detection of this compound and its potential degradation products in environmental matrices is essential. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) could be optimized for this purpose. The development of novel sensors based on molecularly imprinted polymers or other recognition elements could also provide tools for in-situ monitoring.

Synergistic Approaches with Other Chemical Entities for Enhanced Functionality

The combination of this compound with other chemical entities could lead to synergistic effects and enhanced functionality. In the context of medicinal chemistry, this could involve the design of hybrid molecules that incorporate the chlorinated pyrrole scaffold alongside another pharmacophore to target multiple biological pathways simultaneously.

In materials science, blending or co-polymerizing this compound with other monomers or polymers could result in composite materials with superior properties compared to the individual components. For instance, its incorporation into a conductive polymer matrix could modulate the electronic properties and enhance the stability of the resulting material.

Q & A

Q. What are the common synthetic routes for preparing 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves regioselective chlorination of pyrrole precursors. For example, starting from 1H-pyrrole-2-carboxylic acid, stepwise chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions can introduce chlorine atoms at the 3-, 4-, and 5-positions. Reaction optimization includes monitoring temperature and stoichiometry to avoid over-chlorination or side reactions. Characterization via 1H^1H-NMR and LCMS is critical to confirm purity and regiochemistry .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

1H^1H-NMR is used to confirm the absence of protons at the 3, 4, and 5 positions due to chlorination, while the carboxylic acid proton appears as a broad singlet (~12-13 ppm in DMSO-d₆). 13C^{13}C-NMR identifies carbonyl (C=O) and chlorine-substituted carbons. For example, in related compounds, trifluoromethyl groups produce distinct splitting patterns in 19F^{19}F-NMR, which can inform analogous analyses for chlorine substituents .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate molecular orbitals, electrostatic potentials, and dipole moments. Basis sets like 6-31G(d) are sufficient for geometry optimization. Exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for thermochemical properties, such as bond dissociation energies relevant to stability under synthetic conditions .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the 3,4,5-trichloro-pyrrole core?

Regioselectivity challenges arise due to steric and electronic effects from chlorine substituents. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., esters) to guide substitution.
  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids at the 2-position, leveraging the carboxylic acid as a directing group.
  • Protection/deprotection : Temporarily protect the carboxylic acid to avoid interference during functionalization .

Q. What crystallographic techniques are effective for resolving disordered structures of chlorinated pyrroles?

Single-crystal X-ray diffraction with SHELXL refinement is standard. For disordered chlorine atoms or solvent molecules, constraints (e.g., ISOR, DELU) and twinning refinement (TWIN/BASF commands) improve model accuracy. High-resolution data (<1.0 Å) is preferred to resolve subtle electron density features .

Q. How do steric and electronic effects of chlorine substituents influence biological activity in drug discovery?

Chlorine atoms enhance lipophilicity and metabolic stability but may hinder target binding due to steric bulk. Structure-activity relationship (SAR) studies on analogs (e.g., 3-methyl-4-(trifluoromethyl)-pyrrole-2-carboxylic acid derivatives) show that chlorine placement modulates potency against enzymes like kinases or proteases. Assays include IC₅₀ determination and molecular docking with homology models .

Q. What analytical challenges arise in quantifying degradation products of this compound?

Degradation via dechlorination or decarboxylation produces polar byproducts, complicating HPLC separation. Solutions:

  • Gradient elution : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients.
  • Mass spectrometry : LC-ESI-MS/MS identifies fragments (e.g., m/z shifts corresponding to Cl loss).
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to profile stability .

Q. How can contradictions between computational and experimental data (e.g., pKa, solubility) be resolved?

Discrepancies often stem from solvent effects or incomplete basis sets in DFT. Mitigation strategies:

  • Explicit solvent modeling : Include water molecules in simulations.
  • Experimental validation : Measure pKa via potentiometric titration and compare with COSMO-RS predictions.
  • Hybrid functionals : Use M06-2X or ωB97X-D for better agreement with thermochemical data .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Regioselective Chlorination

ParameterOptimal ConditionImpact on Yield/Selectivity
Temperature0–5°CMinimizes over-chlorination
Chlorinating AgentSO₂Cl₂ (1.2 equiv)Higher selectivity for 3,4,5-positions
SolventDry DCMPrevents hydrolysis

Q. Table 2. Comparative NMR Data for Pyrrole Derivatives

Compound1H^1H-NMR (DMSO-d₆)13C^{13}C-NMR (Carbonyl)
3,4,5-Trichloro-1H-pyrrole-2-COOHδ 12.8 (s, 1H, COOH)δ 165.2
3-Methyl-1H-pyrrole-2-COOHδ 2.56 (s, 3H, CH₃)δ 162.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.